molecular formula C8H8N4 B12437790 6-(1H-imidazol-2-yl)pyridin-3-amine

6-(1H-imidazol-2-yl)pyridin-3-amine

Cat. No.: B12437790
M. Wt: 160.18 g/mol
InChI Key: UUULXKPXEAEHOU-UHFFFAOYSA-N
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Description

6-(1H-imidazol-2-yl)pyridin-3-amine is a heterocyclic compound that features both an imidazole and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-imidazol-2-yl)pyridin-3-amine typically involves the formation of the imidazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminopyridine with glyoxal and ammonia can yield the desired imidazole derivative .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .

Chemical Reactions Analysis

Types of Reactions

6-(1H-imidazol-2-yl)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the imidazole or pyridine rings, leading to different products.

    Substitution: The compound can participate in substitution reactions, where functional groups on the rings are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the pyridine or imidazole rings .

Scientific Research Applications

6-(1H-imidazol-2-yl)pyridin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(1H-imidazol-2-yl)pyridin-3-amine involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in these interactions can vary depending on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole and pyridine derivatives, such as:

  • 2-(1H-imidazol-2-yl)pyridine
  • 4-(1H-imidazol-2-yl)pyridine
  • 6-(1H-imidazol-1-yl)pyridin-3-amine

Uniqueness

What sets 6-(1H-imidazol-2-yl)pyridin-3-amine apart is its specific substitution pattern, which can confer unique chemical and biological properties. This makes it a valuable compound for various applications, as it can offer different reactivity and interaction profiles compared to its analogs .

Properties

Molecular Formula

C8H8N4

Molecular Weight

160.18 g/mol

IUPAC Name

6-(1H-imidazol-2-yl)pyridin-3-amine

InChI

InChI=1S/C8H8N4/c9-6-1-2-7(12-5-6)8-10-3-4-11-8/h1-5H,9H2,(H,10,11)

InChI Key

UUULXKPXEAEHOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1N)C2=NC=CN2

Origin of Product

United States

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